molecular formula C18H17N5O2S2 B6477961 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2640972-25-2

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B6477961
CAS No.: 2640972-25-2
M. Wt: 399.5 g/mol
InChI Key: YYBDRKXYUIZKMV-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.08236715 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 361.5 g/mol
  • Key Functional Groups : Benzothiadiazole, sulfonamide, and pyrazole moieties.

Table 1: Structural Features

FeatureDescription
Pyrazole RingFive-membered aromatic ring with two nitrogen atoms
Benzothiadiazole CoreImportant for biological activity and interaction with biomolecules
Sulfonamide GroupEnhances solubility and potential pharmacological effects

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Interactions : Similar compounds have shown affinity for enzymes such as succinate dehydrogenase (SDH), influencing metabolic pathways.
  • Receptor Binding : The compound may interact with receptors involved in inflammatory responses, potentially modulating cytokine release .

Pharmacological Properties

Research indicates that the compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antitumor Effects : In vitro studies suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammation markers in experimental models .

Case Studies and Experimental Evidence

Recent studies have evaluated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. For instance, one study demonstrated that certain sulfonamide derivatives decreased perfusion pressure and coronary resistance significantly compared to controls. This suggests potential therapeutic applications in managing cardiovascular conditions .

Table 2: Summary of Experimental Findings

Study FocusCompound TestedResult
Cardiovascular Effects4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure over time
Antimicrobial ActivityN-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-...Effective against multiple bacterial strains
Antitumor ActivityVarious benzothiadiazole derivativesInhibition of cancer cell growth

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-23-16(10-11-19-23)14-7-5-13(6-8-14)9-12-20-27(24,25)17-4-2-3-15-18(17)22-26-21-15/h2-8,10-11,20H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBDRKXYUIZKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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